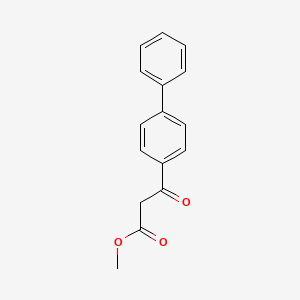

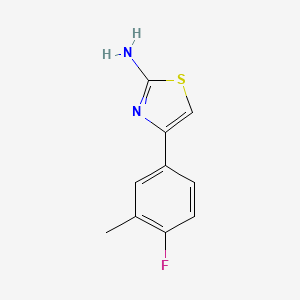

![molecular formula C12H11Cl2N B1302632 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-60-1](/img/structure/B1302632.png)

3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

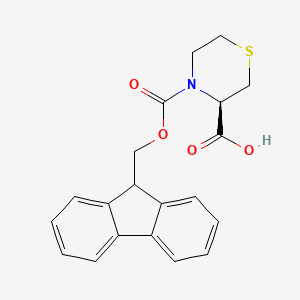

“3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride” is a chemical compound with the molecular formula C12H11Cl2N . It has a molecular weight of 240.12 g/mol . The compound is also known by several synonyms, including 854234-49-4, 3’-CHLOROBIPHENYL-3-YLAMINE HYDROCHLORIDE, and 3-(3-chlorophenyl)aniline Hydrochloride .

Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 239.0268547 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 15 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Development of Combinatorial Libraries : A study by Davis, Pierens, and Parsons (2007) involved the synthesis of secondary amide analogues based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide, utilizing 3-chloro-4-hydroxyphenylacetic acid. This work highlights the chemical versatility of chloro-biphenyl compounds in creating diverse molecular libraries for potential applications in drug discovery and material science (Davis et al., 2007).

Catalytic Amination : Wolfe et al. (2000) discussed the use of palladium complexes supported by (o-biphenyl)P(t-Bu)(2) as efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates, highlighting the role of chloro-biphenyl derivatives in facilitating catalytic processes important in organic synthesis (Wolfe et al., 2000).

Material Science and Engineering

- Polymer Modification : Aly and El-Mohdy (2015) reported the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including chloro-biphenyl derivatives, to form amine-treated polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Chemical Biology and Drug Design

- Natural Product Scaffold Utilization : Kumar et al. (2015) leveraged the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid to generate a drug-like screening library, demonstrating the application of chloro-biphenyl derivatives in the design and synthesis of novel compounds for biological screening (Kumar et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Mecanismo De Acción

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride is currently unavailable . These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chloro-[1,1’-biphenyl]-4-amine hydrochloride Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body

Propiedades

IUPAC Name |

4-(3-chlorophenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGPJDCVGOVAOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373897 |

Source

|

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-60-1 |

Source

|

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

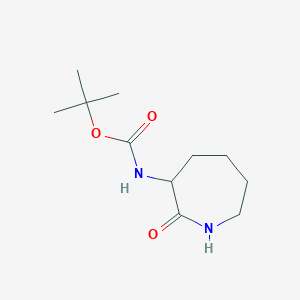

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

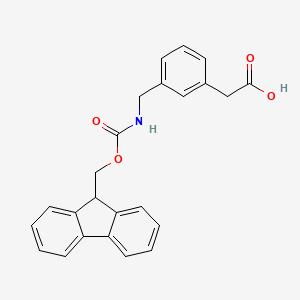

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

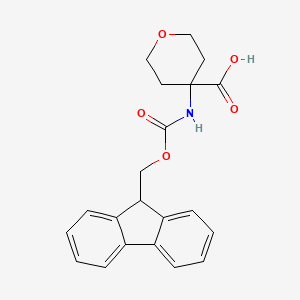

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)